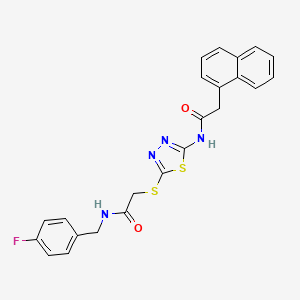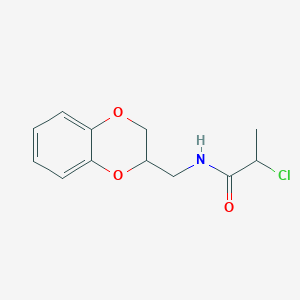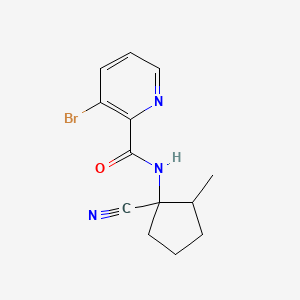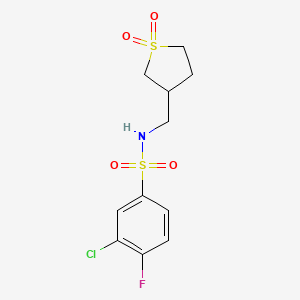
3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C11H13ClFNO4S2 and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Material Science
The structural properties of related benzenesulfonamide derivatives have been extensively studied through methods such as single-crystal X-ray and solid-state NMR characterizations. These studies provide insights into the molecular geometry, dynamic behavior, and potential applications in materials science. For instance, the solid-state structure of N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide and its hydrochloride form reveals rigid systems without significant dynamic behaviors, suggesting applications in the design of rigid molecular frameworks (Pawlak, Szczesio, & Potrzebowski, 2021).
Medicinal Chemistry and Anticancer Activity
Benzenesulfonamide derivatives have been explored for their DNA binding, cleavage, genotoxicity, and anticancer activities. Research on mixed-ligand copper(II)-sulfonamide complexes demonstrates the significant role of the sulfonamide derivative in DNA interaction and anticancer activity. These compounds exhibit promising activity against various cancer cell lines, highlighting their potential as therapeutic agents (González-Álvarez et al., 2013).
Corrosion Inhibition
The corrosion inhibition efficiency of piperidine derivatives, including benzenesulfonamide compounds, on iron surfaces has been evaluated through quantum chemical calculations and molecular dynamics simulations. These studies provide valuable insights into the adsorption behavior and protective properties of these compounds against metal corrosion, which is crucial for their application in industrial settings (Kaya et al., 2016).
Synthesis and Chemical Properties
Research on the synthesis and structural characterization of benzenesulfonamide derivatives, including their antibacterial activities, illustrates the chemical versatility and biological relevance of these compounds. Novel synthesis methods and characterizations contribute to the development of new compounds with potential applications in drug discovery and development (Sławiński et al., 2013).
Photophysical and Photochemical Studies
The study of chlorophyll-a derivatives, including fluorinated benzenesulfonamides, sheds light on the photochemical and photophysical properties of these compounds. Such research has implications for understanding photosynthesis and developing novel photoactive materials (Ogasawara, Nakano, & Tamiaki, 2020).
properties
IUPAC Name |
3-chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S2/c12-10-5-9(1-2-11(10)13)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSKAJZWFMBCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

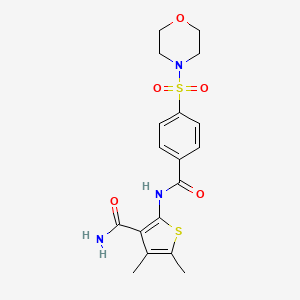
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454279.png)

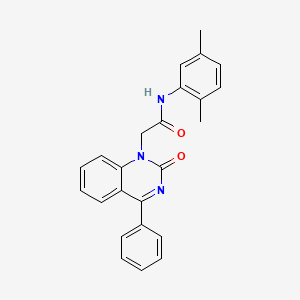
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)
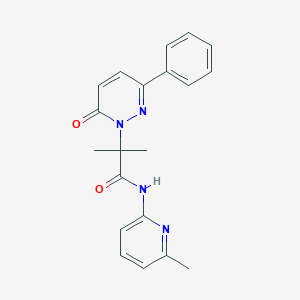
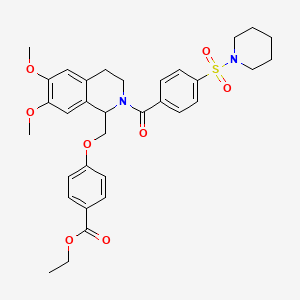
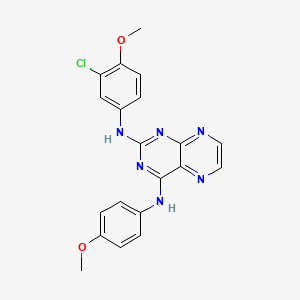
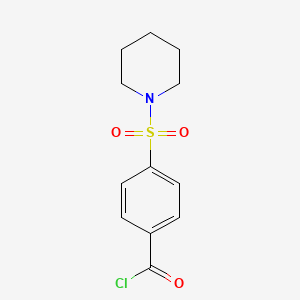
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2454292.png)
